

# Tasurgratinib: A Technical Overview of FGFR Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tasurgratinib (formerly known as **E7090**) is an orally bioavailable, potent, and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, fusions, or activating mutations, is a known driver in various malignancies. Tasurgratinib's targeted inhibition of these receptors makes it a promising therapeutic agent in cancers with aberrant FGFR signaling. This technical guide provides an in-depth analysis of the selectivity profile of tasurgratinib, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Tasurgratinib is distinguished by its unique Type V binding kinetics to FGFRs, characterized by a rapid association and slow dissociation from the target kinase.[1][3][4] This binding mode contributes to its high affinity and selectivity.[3][5]

# Quantitative Selectivity Profile of Tasurgratinib

The selectivity of tasurgratinib has been rigorously evaluated through biochemical and cellular assays. The following tables summarize the inhibitory activity of tasurgratinib against FGFR isoforms and a broad panel of other kinases, providing a quantitative perspective on its selectivity.





# **Biochemical Inhibitory Activity Against FGFR Isoforms**

| Target | IC50 (nmol/L) |
|--------|---------------|
| FGFR1  | 1.6           |
| FGFR2  | 4.5[6]        |
| FGFR3  | 3.5           |

Data sourced from a comprehensive kinase selectivity panel.

## **Off-Target Kinase Selectivity Panel**

Tasurgratinib has been profiled against a panel of 93 human kinases to determine its off-target activity. The results demonstrate a high degree of selectivity for FGFR1, 2, and 3. The vast majority of off-target kinases are inhibited at significantly higher concentrations, underscoring the targeted nature of this inhibitor.



| Kinase       | IC50 (nmol/L) |
|--------------|---------------|
| FGFR1        | 1.6           |
| FGFR2        | 4.5           |
| FGFR3        | 3.5           |
| ABL1         | >10,000       |
| AKT1         | >10,000       |
| ALK          | >10,000       |
| BRAF         | >10,000       |
| EGFR         | >10,000       |
| ERBB2        | >10,000       |
| KDR (VEGFR2) | 130           |
| KIT          | 480           |
| MEK1         | >10,000       |
| MET          | >10,000       |
| PDGFRα       | 700           |
| PDGFRβ       | 430           |
| ΡΙ3Κα        | >10,000       |
| RET          | 310           |
| SRC          | >10,000       |

This table presents a selection of key off-target kinases. For the full 93-kinase panel, please refer to the supplementary information of the cited source.[6]

# **Cellular Inhibitory Activity**

In cellular assays, tasurgratinib has demonstrated potent inhibition of proliferation in cancer cell lines harboring FGFR genetic alterations.



| Cell Line | Cancer Type      | FGFR Alteration     | IC50 (nmol/L) |
|-----------|------------------|---------------------|---------------|
| SNU-16    | Gastric Cancer   | FGFR2 Amplification | 2             |
| NCI-H1581 | Lung Cancer      | FGFR1 Amplification | 6             |
| RT112/84  | Bladder Cancer   | FGFR3 Fusion        | 15            |
| KMS-11    | Multiple Myeloma | FGFR3 Fusion        | 20            |

Data represents a selection of sensitive cell lines.[6]

# Experimental Protocols Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of tasurgratinib against FGFR isoforms was determined using the ADP- $Glo^{TM}$  Kinase Assay.

#### Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 proteins.
- ATP.
- Poly(Glu, Tyr) 4:1 substrate.
- Tasurgratinib.
- ADP-Glo™ Kinase Assay Kit.
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

#### Procedure:

- A solution of the respective FGFR enzyme is prepared in the assay buffer.
- Tasurgratinib is serially diluted to various concentrations.



- The kinase reaction is initiated by adding a mixture of the substrate and ATP to the enzyme and inhibitor solutions.
- The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
- The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
- · Luminescence is measured using a plate reader.
- IC50 values are calculated by fitting the data to a four-parameter logistic curve.

### **Cell Proliferation Assay**

The anti-proliferative activity of tasurgratinib in cancer cell lines was assessed using a Cell Counting Kit-8.

#### Materials:

- Human cancer cell lines with and without FGFR alterations.
- Appropriate cell culture medium and supplements.
- Tasurgratinib.
- Cell Counting Kit-8 (CCK-8).
- 96-well plates.

#### Procedure:

- Cells are seeded into 96-well plates and allowed to adhere overnight.
- The following day, cells are treated with a serial dilution of tasurgratinib or vehicle control.
- Plates are incubated for a specified period (e.g., 72 hours).



- CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.
- The absorbance is measured at 450 nm using a microplate reader.
- The percentage of cell growth inhibition is calculated relative to the vehicle control.
- IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting to a sigmoidal dose-response curve.

# Visualizations FGFR Signaling Pathway





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway.





# **Experimental Workflow for Kinase Inhibitor Selectivity Profiling**



Click to download full resolution via product page

Caption: Workflow for determining kinase inhibitor selectivity.

## Conclusion

Tasurgratinib is a highly selective inhibitor of FGFR1, FGFR2, and FGFR3, with demonstrably lower activity against a wide range of other kinases. This selectivity is a key attribute, suggesting a lower potential for off-target toxicities and a more focused therapeutic effect in patients with tumors driven by aberrant FGFR signaling. The quantitative data and detailed



methodologies presented in this guide provide a solid foundation for researchers and clinicians working on the development and application of targeted cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tasurgratinib in patients with cholangiocarcinoma or gastric cancer: Expansion part of the first-in-human phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: Tasurgratinib [kegg.jp]
- 3. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. eisai.com [eisai.com]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Tasurgratinib: A Technical Overview of FGFR Inhibitor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#tasurgratinib-fgfr-inhibitor-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com